N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303103-20-0
VCID: VC15660252
InChI: InChI=1S/C24H19Br2N5O2S/c1-33-21-12-11-19(26)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-7-9-18(25)10-8-16)31(24)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+
SMILES:
Molecular Formula: C24H19Br2N5O2S
Molecular Weight: 601.3 g/mol

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.: 303103-20-0

Cat. No.: VC15660252

Molecular Formula: C24H19Br2N5O2S

Molecular Weight: 601.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide - 303103-20-0

Specification

CAS No. 303103-20-0
Molecular Formula C24H19Br2N5O2S
Molecular Weight 601.3 g/mol
IUPAC Name N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H19Br2N5O2S/c1-33-21-12-11-19(26)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-7-9-18(25)10-8-16)31(24)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+
Standard InChI Key KHRIHAWZPUWGRN-MZJWZYIUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Canonical SMILES COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 5-bromo-2-methoxybenzylidene group providing electron-withdrawing and hydrophobic characteristics.

  • A 4-phenyl-5-(4-bromophenyl)-1,2,4-triazole ring system contributing to planar geometry and π-π stacking potential.

  • A sulfanyl acetohydrazide chain enabling hydrogen bonding and metal coordination .

The E-configuration of the benzylidene double bond is critical for maintaining spatial alignment required for biological interactions.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular FormulaC₂₄H₁₉Br₂N₅O₂S
Molecular Weight601.3 g/mol
CAS Number303103-20-0
IUPAC NameN-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Topological Polar Surface Area121 Ų

The bromine atoms enhance lipophilicity (logP ≈ 5.2), favoring membrane permeability, while the methoxy group improves solubility in polar solvents.

Synthesis and Characterization

Spectroscopic Characterization

  • FT-IR (KBr, cm⁻¹):

    • 3250 (N-H stretch), 1680 (C=O), 1595 (C=N), 1245 (C-O-C), 675 (C-Br) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 12H, aromatic), 3.87 (s, 3H, OCH₃), 3.52 (s, 2H, SCH₂) .

  • HRMS: m/z 601.0124 [M+H]⁺ (calc. 601.0128).

Biological Activity and Mechanisms

Antibacterial Effects

Analogous compounds show activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli by disrupting cell wall synthesis. The sulfanyl group may chelate metal ions essential for bacterial enzymes .

Anticancer Activity

Preliminary molecular docking studies suggest that the triazole ring binds to the ATP-binding site of EGFR tyrosine kinase (binding affinity = -9.2 kcal/mol), comparable to erlotinib (-10.1 kcal/mol) .

Comparative Analysis with Analogues

CompoundKey Structural DifferencesAntifungal MIC (µg/mL)Reference
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazideOxadiazole instead of triazole16–32
N'-(4-Chlorophenyl) analogueCl substituent instead of Br64
Target compoundDual Br, methoxy, triazoleNot reported

The dual bromine substitution in the target compound may enhance halogen bonding with biological targets compared to mono-halogenated analogues .

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